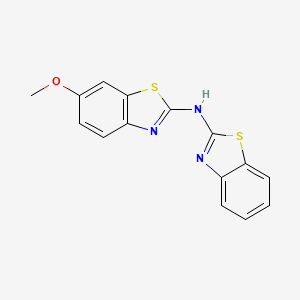

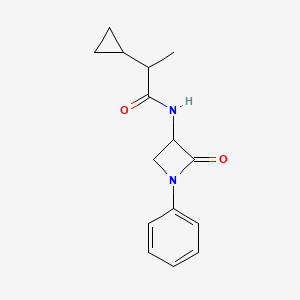

N-(1,3-benzothiazol-2-yl)-6-methoxy-1,3-benzothiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring . They are found in a wide variety of synthetic and natural products and have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For example, N’-(1,3-benzothiazol-2-yl)-arylamides were synthesized in high yields under relatively milder reaction conditions using dimethyl formamide as solvent .

Molecular Structure Analysis

The molecular structure of benzothiazole compounds can be analyzed using techniques such as single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations . These techniques can provide detailed information about the arrangement of molecules in the crystal structure and the significant intermolecular interactions .

Chemical Reactions Analysis

The chemical reactions involving benzothiazole compounds can be complex and varied. For instance, substituted N-(1,3-benzothiazol-2-yl)nitrobenzenesulfonyl-hydrazides were obtained by the oxidative cyclization of substituted 1,4-diphenylthiosemicarbazides with potassium ferricyanide in alkaline alcoholic solution .

Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole compounds can be determined using various analytical techniques such as FTIR, NMR, and HRMS . These techniques can provide information about the functional groups present in the compound and their chemical environment .

Scientific Research Applications

Anticonvulsant and Neuroprotective Applications

A study on N-(substituted benzothiazol-2-yl)amide derivatives, including N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide, highlighted their significant anticonvulsant and neuroprotective effects. This compound emerged as a promising candidate, showing effective median doses in various tests and displaying a potential as a lead in the search for safer anticonvulsants with neuroprotective effects (Hassan, Khan, & Amir, 2012).

Dyeing and Pigment Applications

Another application of benzothiazole derivatives is in the domain of dyes and pigments. Hetarylazo disperse dyes derived from substituted benzothiazoles have been developed, demonstrating the capacity to color cellulose acetate in red to greenish-blue hues. These dyes' color and fastness properties were studied, showcasing the chemical's versatility in industrial applications (Georgiadou & Tsatsaroni, 2002).

Antimicrobial and Antifungal Applications

Benzothiazole derivatives have also been evaluated for their antimicrobial and antifungal properties. For instance, certain derivatives containing a heterocyclic compound showed significant antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger. This suggests their potential development into antifungal agents, contributing to the fields of microbiology and pharmacology (Jafar et al., 2017).

Corrosion Inhibition

In the field of materials science, benzothiazole derivatives have been utilized as corrosion inhibitors. Studies demonstrate their efficiency in protecting metals like steel from corrosion in acidic environments, indicating their potential for industrial applications in protecting infrastructure and machinery (Hu et al., 2016).

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-6-methoxy-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3OS2/c1-19-9-6-7-11-13(8-9)21-15(17-11)18-14-16-10-4-2-3-5-12(10)20-14/h2-8H,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOFUEJUSMCZAIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl]-N-phenylmethanimine](/img/structure/B2964951.png)

![N-(3-methoxyphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2964952.png)

![Ethyl 4-[(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)amino]benzoate](/img/structure/B2964954.png)

![2-[5-(Methylsulfamoyl)thiophen-2-yl]acetic acid](/img/structure/B2964959.png)

![5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]pentanamide](/img/structure/B2964960.png)

![8-(2,4-dichlorobenzyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2964961.png)

![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(5-bromothiophen-2-yl)-3-oxopropanenitrile](/img/structure/B2964972.png)

![N-[(6-morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2964974.png)